REACTION_CXSMILES
|
[NH2:1][C@H:2]([C:7]([O-:9])=[O:8])[CH2:3][C:4]([O-:6])=[O:5].[O:10]=[C:11]([CH2:15][CH2:16][C:17]([O-:19])=[O:18])[C:12]([O-:14])=[O:13]>>[C:4]([O-:6])(=[O:5])[CH2:3][C:2]([C:7]([O-:9])=[O:8])=[O:10].[NH2:1][C@H:11]([C:12]([O-:14])=[O:13])[CH2:15][CH2:16][C:17]([O-:19])=[O:18]
|
Name
|
aspartate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@@H](CC(=O)[O-])C(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C(C(=O)[O-])CCC(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC(=O)C(=O)[O-])(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
N[C@@H](CCC(=O)[O-])C(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |